molecular formula C15H23N B1443074 (4-Methylcyclohexyl)(2-methylphenyl)methanamine CAS No. 1250898-91-9

(4-Methylcyclohexyl)(2-methylphenyl)methanamine

Cat. No. B1443074
M. Wt: 217.35 g/mol
InChI Key: DKTSNKIUBHRNPS-UHFFFAOYSA-N
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Description

“(4-Methylcyclohexyl)(2-methylphenyl)methanamine” is a chemical compound with the CAS Number: 1250898-91-9 . It has a molecular weight of 217.35 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “(4-Methylcyclohexyl)(2-methylphenyl)methanamine” is 1S/C15H23N/c1-11-7-9-13 (10-8-11)15 (16)14-6-4-3-5-12 (14)2/h3-6,11,13,15H,7-10,16H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

“(4-Methylcyclohexyl)(2-methylphenyl)methanamine” is a liquid at room temperature . It has a molecular weight of 217.35 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

Compounds related to "(4-Methylcyclohexyl)(2-methylphenyl)methanamine" have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation, showcasing a high-yielding route with detailed spectroscopic characterization (Shimoga, Shin, & Kim, 2018). Another study focused on the syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, contributing to the understanding of new psychoactive substances and their identification (Wallach et al., 2016).

Analytical Applications

Arylcyclohexylamines, including compounds with structural similarities to "(4-Methylcyclohexyl)(2-methylphenyl)methanamine", were characterized and analyzed in various biological matrices, aiding in the forensic identification of new psychoactive substances (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Material Science Applications

In materials science, the synthesis of quinazoline-based ruthenium complexes from (4-Phenylquinazolin-2-yl)methanamine demonstrated their potential in efficient transfer hydrogenation reactions. This research highlights the application of such compounds in catalysis, achieving excellent conversions and high turnover frequency values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Photocytotoxicity and Imaging

Iron(III) complexes with derivatives of (phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine) exhibited unprecedented photocytotoxicity under red light, presenting a novel approach for cancer treatment and cellular imaging. These complexes demonstrated the ability to interact with DNA and generate reactive oxygen species, highlighting their therapeutic potential (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Antimicrobial Evaluation

Derivatives of aryl aminomethyl, including compounds structurally related to "(4-Methylcyclohexyl)(2-methylphenyl)methanamine", have been evaluated for their antimicrobial properties. Schiff’s bases and aryl aminomethyl derivatives were synthesized and tested, showing significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Kansagara, Dangar, & Shah, 2016).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4-methylcyclohexyl)-(2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-6,11,13,15H,7-10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTSNKIUBHRNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylcyclohexyl)(2-methylphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylcyclohexyl)(2-methylphenyl)methanamine
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(4-Methylcyclohexyl)(2-methylphenyl)methanamine
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(4-Methylcyclohexyl)(2-methylphenyl)methanamine
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(4-Methylcyclohexyl)(2-methylphenyl)methanamine
Reactant of Route 5
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Reactant of Route 6
(4-Methylcyclohexyl)(2-methylphenyl)methanamine

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